1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate
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Overview
Description
1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is a chemical compound with the molecular formula C7H12N2O2·C2HF3O2. It is known for its unique spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate typically involves the reaction of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves dissolving the starting material in an appropriate solvent, followed by the addition of trifluoroacetic acid. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control the reaction conditions precisely. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Similar structure but different counterion.
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Contains a phenylethyl group, leading to different chemical properties
Uniqueness
1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is unique due to its trifluoroacetate counterion, which can influence its solubility, stability, and reactivity. This makes it particularly useful in specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.C2HF3O2/c10-6-9-5-7(11-6)1-3-8-4-2-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEACTKHRRMMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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